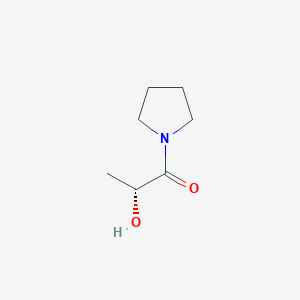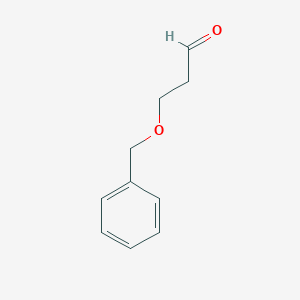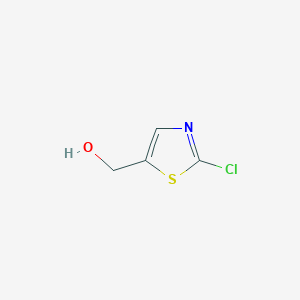
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol
Vue d'ensemble
Description
(2R)-1-oxo-1-pyrrolidinylpropane-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Immunomodulation
Ce composé présente des applications potentielles en immunomodulation en raison de sa similarité structurale avec des molécules à base de pyrrolidine qui interagissent avec le système immunitaire. Par exemple, le système IL-2/IL-2R joue un rôle crucial dans la régulation immunitaire, et des dérivés de pyrrolidine pourraient être conçus pour améliorer ou inhiber cette voie . Cela pourrait conduire à des applications thérapeutiques ciblant des maladies où la régulation immunitaire est bénéfique, comme les troubles auto-immuns ou les scénarios de transplantation d'organes.
Immunothérapie contre le cancer
La structure de «(2R)-1-oxo-1-pyrrolidinylpropane-2-ol» suggère qu'elle pourrait être modifiée pour cibler la voie IL-2/IL-2R, qui est cruciale dans l'immunothérapie contre le cancer . En affinant la réponse immunitaire, il pourrait être possible de développer de nouvelles stratégies qui développent sélectivement les cellules T régulatrices ou activent les cellules T cytotoxiques pour combattre les cellules cancéreuses.
Catalyse dans les réactions biochimiques
Des composés avec des structures de pyrrolidine ont été utilisés comme catalyseurs dans diverses réactions biochimiques. «this compound» pourrait potentiellement servir de catalyseur dans la synthèse de peptides, l'hydrolyse de protéines ou l'oxydation d'acides gras, contribuant à la recherche en enzymologie et aux voies métaboliques.
Mécanisme D'action
Target of Action
The primary target of (2R)-1-oxo-1-pyrrolidinylpropane-2-ol, also known as (2R,6R)-HNK, is the glutamate release in neurons . This compound interacts with adenosine A1 receptors , which are almost exclusively expressed at nerve terminals .
Mode of Action
(2R,6R)-HNK reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors also counteracts (2R,6R)-HNK’s effect on glutamate release and presynaptic activity .
Biochemical Pathways
The compound’s action on glutamate release is part of a novel retrograde adenosinergic feedback mechanism . This mechanism mediates the inhibitory actions of (2R,6R)-HNK on glutamate release, contributing to its rapid antidepressant action .
Result of Action
The result of (2R,6R)-HNK’s action is a reduction in glutamate release, which correlates with decreased synaptic vesicle recycling . This effect may contribute to its rapid antidepressant action .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, lifestyle factors such as diet, physical activity, stress, and exposure to toxins can affect the body’s response to the compound . .
Propriétés
IUPAC Name |
(2R)-2-hydroxy-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)7(10)8-4-2-3-5-8/h6,9H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCGBSXTJWOEJD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151670-13-2 | |
| Record name | (2R)-2-hydroxy-1-(pyrrolidin-1-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)
![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)
![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)



![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)

